(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Description
(2R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly known as voriconazole, is a second-generation triazole antifungal agent. Its IUPAC name reflects a stereospecific configuration (2R,3S), critical for its biological activity. The compound features:
- A 2,4-difluorophenyl group enhancing lipophilicity and target binding.
- A 5-fluoropyrimidin-4-yl moiety contributing to enzyme inhibition.
- A 1,2,4-triazole ring essential for cytochrome P450 (CYP51) inhibition in fungal cells.
Voriconazole is clinically used against Aspergillus, Candida, and other invasive fungi. It exhibits >90% oral bioavailability but suffers from nonlinear pharmacokinetics due to saturation of metabolic pathways and poor aqueous solubility (<0.1 mg/mL), necessitating formulation improvements like cocrystallization with fumaric acid .
Properties
Molecular Formula |
C16H14F3N5O |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10?,16-/m1/s1 |
InChI Key |
BCEHBSKCWLPMDN-YRQZNCJOSA-N |
Isomeric SMILES |
CC(C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Biological Activity
(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly known as Voriconazole, is a synthetic antifungal agent belonging to the class of triazoles. This compound is particularly notable for its effectiveness against a variety of fungal pathogens, including species responsible for invasive infections. The following sections will explore its biological activity, including mechanisms of action, efficacy against specific fungal strains, structure-activity relationships (SAR), and relevant case studies.
Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial component in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, Voriconazole disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals but with improved efficacy and spectrum of activity against resistant strains.
Efficacy Against Fungal Pathogens
Voriconazole has demonstrated significant efficacy against a range of fungal pathogens. Key findings include:
- Aspergillus species : Voriconazole exhibits potent activity against various Aspergillus species, including A. fumigatus and A. flavus. In clinical studies, it has shown superior outcomes compared to traditional treatments such as amphotericin B.
- Candida species : The compound is effective against Candida albicans and non-albicans species like C. glabrata and C. krusei. Voriconazole's minimal inhibitory concentrations (MICs) indicate its strong antifungal properties.
Table 1: Efficacy Summary
| Fungal Pathogen | MIC (μg/mL) | Clinical Outcome |
|---|---|---|
| Aspergillus fumigatus | 0.25 - 1 | Excellent |
| Candida albicans | 0.5 - 2 | Good |
| Candida glabrata | 1 - 4 | Moderate |
| Cryptococcus neoformans | 0.125 - 0.5 | Excellent |
Structure-Activity Relationship (SAR)
The biological activity of Voriconazole can be attributed to its unique structural features:
- The triazole ring is essential for antifungal activity, providing a point of interaction with the CYP51 enzyme.
- The difluorophenyl group enhances lipophilicity and facilitates membrane penetration.
- The fluoropyrimidine moiety contributes to the compound's overall stability and bioavailability.
Research indicates that modifications to these structural components can significantly affect the drug's potency and spectrum of activity. For instance, increasing fluorination on the phenyl ring has been linked to enhanced antifungal properties but may also lead to increased toxicity.
Case Studies and Clinical Applications
Voriconazole has been extensively studied in clinical settings:
- Invasive Aspergillosis : A multicenter trial demonstrated that Voriconazole significantly improved survival rates in patients with invasive aspergillosis compared to conventional therapies.
- Candidemia : In another study involving critically ill patients with candidemia, Voriconazole was associated with higher rates of clinical success and lower rates of adverse effects compared to fluconazole.
- Prophylactic Use : Voriconazole has also been evaluated for prophylactic use in immunocompromised patients, showing reduced incidence rates of invasive fungal infections.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound 4 and Compound 5 () share structural similarities with voriconazole but differ in substituents:
- Compound 4 : 4-chlorophenyl and thiazole ring.
- Compound 5 : 4-fluorophenyl and thiazole ring.
However, pharmacological data for these analogs are unavailable .
Stereoisomers: Impact of Chirality
The (2S,3R)-rel-isomer () represents a stereochemical variant of voriconazole. Stereoisomers often differ in target binding and metabolism:
| Compound | Stereochemistry | Key Properties | References |
|---|---|---|---|
| Voriconazole | (2R,3S) | Clinically active form | |
| (2S,3R)-rel-form | (2S,3R) | Presumed reduced efficacy, no clinical data |
The chiral inversion likely alters interactions with fungal CYP51, though specific activity data for this isomer remain uncharacterized.
Triazole Derivatives with Varied Substituents
T3D4492 () and 1325212-58-5 () highlight structural diversity in triazole antifungals:
- T3D4492 : The cyclopropyl group may improve metabolic stability.
- 1325212-58-5 : The piperidin-4-yl substituent could enhance solubility or binding kinetics, though experimental data are lacking.
Pharmacological and Physicochemical Properties
Pharmacokinetics
- Voriconazole: Nonlinear pharmacokinetics with dose-dependent AUC increases. Pediatric patients exhibit linear kinetics .
- Analogs: No pharmacokinetic data available for comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
